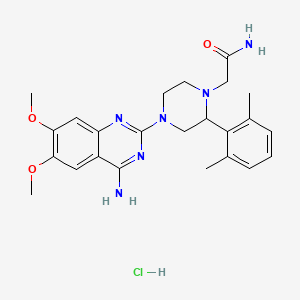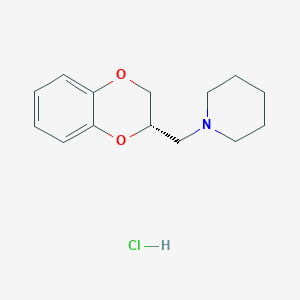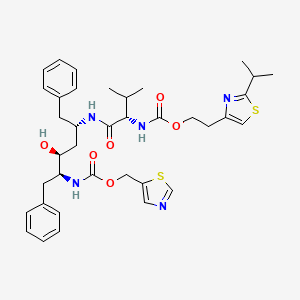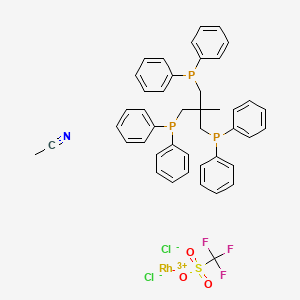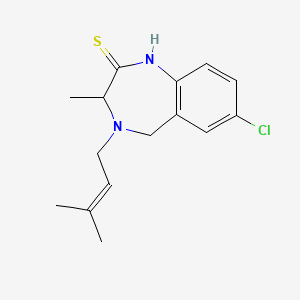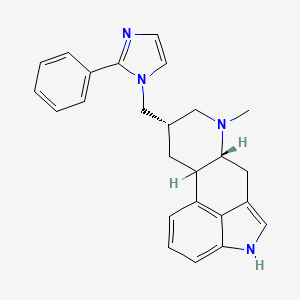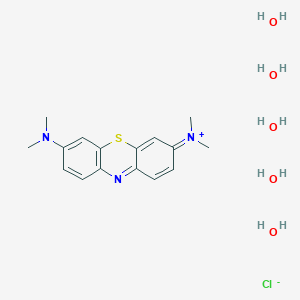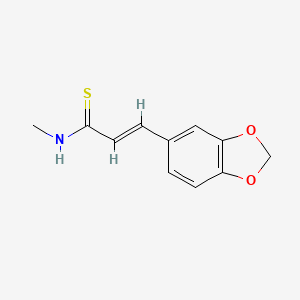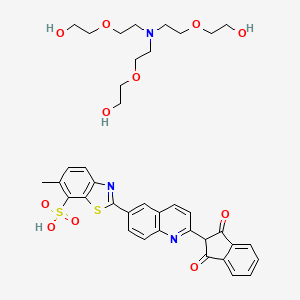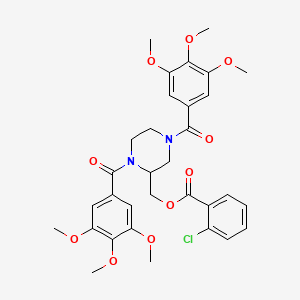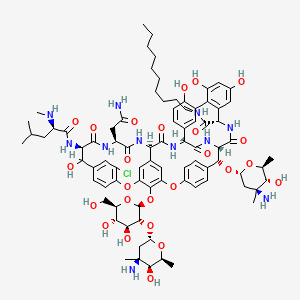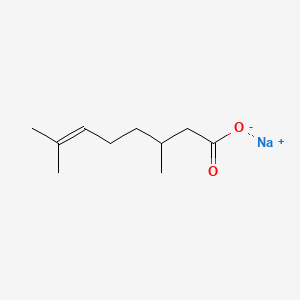
Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)- is a complex organic compound that features a benzene ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)- typically involves multiple steps, starting from simpler aromatic compounds. A common synthetic route may include:
Nucleophilic Substitution: Introduction of the bromophenoxy group via a nucleophilic substitution reaction.
Electrophilic Aromatic Substitution: Introduction of the fluoro group through electrophilic aromatic substitution.
Ether Formation: Formation of the propoxy group through etherification.
Final Assembly: Coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the halogenated groups, leading to dehalogenated products.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dehalogenated benzene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical transformations.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)- depends on its specific application. For instance, if used as a pharmaceutical, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-fluoro-2-(4-bromophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)
- Benzene, 2-(4-chlorophenoxy)-1-fluoro-4-((2-(4-bromophenyl)-2-methylpropoxy)methyl)
- Benzene, 2-(4-bromophenoxy)-1-chloro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)
Uniqueness
The uniqueness of Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)- lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in various fields.
Propriétés
Numéro CAS |
83492-83-5 |
|---|---|
Formule moléculaire |
C23H21BrClFO2 |
Poids moléculaire |
463.8 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-4-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-1-fluorobenzene |
InChI |
InChI=1S/C23H21BrClFO2/c1-23(2,17-4-8-19(25)9-5-17)15-27-14-16-3-12-21(26)22(13-16)28-20-10-6-18(24)7-11-20/h3-13H,14-15H2,1-2H3 |
Clé InChI |
OSGPUJRJFJWBCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


